2-(Benzylthio)-5-bromobenzonitrile
Description
Significance of Nitrile Functionality in Contemporary Chemical Transformations
The nitrile, or cyano, group (C≡N) is a cornerstone of synthetic organic chemistry due to its remarkable versatility. nih.gov It is considered a "synthetic linchpin" because it can be readily transformed into a wide array of other functional groups. acs.orgresearchgate.net This includes conversion to primary amines, amides, carboxylic acids, aldehydes, ketones, and various nitrogen-containing heterocycles like tetrazoles. researchgate.netthieme-connect.com
Key Transformations of the Nitrile Group
| Transformation | Reagents | Resulting Functional Group |
|---|---|---|
| Hydrolysis | Acid or Base | Carboxylic Acid or Amide acs.orgresearchgate.net |
| Reduction | DIBAL-H, LiAlH4 | Aldehyde, Amine acs.orgfiveable.me |
| Cycloaddition | Sodium Azide (B81097) (NaN3) | Tetrazole acs.orgthieme-connect.com |
Role of Organosulfur Compounds in Advanced Synthetic Methodologies
Organosulfur compounds are integral to numerous areas of chemical science, from biochemistry to materials science. wikipedia.orgbritannica.comnih.gov Thioethers, also known as sulfides (R-S-R'), are a prominent class of organosulfur compounds. taylorandfrancis.com The sulfur atom in a thioether can exist in various oxidation states, leading to a rich chemistry of transformations into sulfoxides and sulfones, which are themselves valuable synthetic intermediates. nih.govyoutube.com
Benzyl (B1604629) thioethers, specifically, are useful synthetic intermediates in medicinal and heterocyclic chemistry. arkat-usa.org They are key precursors for biologically active compounds. arkat-usa.orgnih.gov The synthesis of thioethers often involves the reaction of a thiol with a halide, though newer methods aim to avoid the handling of malodorous thiols. arkat-usa.orgrsc.orgresearchgate.net The C-S bond formation is a critical step in the synthesis of many pharmaceutical agents and organic materials. nih.govacs.org
Overview of Halogenated Aromatic Scaffolds as Versatile Precursors
Halogenated aromatic compounds are fundamental building blocks in organic synthesis. nih.gov The presence of a halogen atom, such as bromine, on an aromatic ring provides a reactive handle for a multitude of chemical transformations. Most notably, it serves as an excellent electrophile in transition-metal-catalyzed cross-coupling reactions. nih.gov
Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of halogenation. mdpi-res.com This enables the construction of complex molecular frameworks from simpler, readily available starting materials. The site-specific introduction of halogens can facilitate the production of a vast number of derivatives. nih.govresearchgate.net The stability and reactivity of halogenated aromatics make them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.org
Contextualization of 2-(Benzylthio)-5-bromobenzonitrile within Modern Organic Synthesis Paradigms
This compound is a molecule that strategically integrates the three aforementioned chemical entities. Its structure, featuring a benzonitrile (B105546) core, a benzyl thioether substituent, and a bromine atom, positions it as a highly versatile synthetic intermediate.
Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1712880-32-4 bldpharm.com |
| Molecular Formula | C14H10BrNS bldpharm.com |
| SMILES | N#CC1=CC(Br)=CC=C1SCC2=CC=CC=C2 bldpharm.com |
The bromine atom on the benzonitrile ring can be utilized for cross-coupling reactions to introduce a wide range of substituents. The nitrile group can be transformed into various other functionalities, as detailed in section 1.1. The benzylthio group can also be manipulated; for instance, the C-S bond can be cleaved, or the sulfur can be oxidized to a sulfoxide (B87167) or sulfone, modulating the electronic properties and reactivity of the molecule. The convergence of these three functional groups in a single molecule allows for a stepwise and regioselective diversification, making this compound a potentially valuable scaffold for the synthesis of complex target molecules in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfanyl-5-bromobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNS/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXLDARLBDFKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzylthio 5 Bromobenzonitrile and Precursor Synthesis
Synthesis of Halogenated Benzonitrile (B105546) Intermediates
The foundation for the synthesis of 2-(benzylthio)-5-bromobenzonitrile lies in the effective preparation of appropriately halogenated benzonitrile scaffolds. These intermediates provide the necessary reactive sites for the subsequent introduction of the benzylthio moiety.
Preparation of 5-Bromo-2-chlorobenzonitrile (B107219) and Related Derivatives
5-Bromo-2-chlorobenzonitrile is a key precursor and its synthesis is a critical first step. One common method involves the direct bromination of 2-chlorobenzonitrile. google.com This reaction is typically carried out using a brominating agent in the presence of a suitable solvent. google.comscribd.com The process yields 5-bromo-2-chlorobenzonitrile, which can then be hydrolyzed under basic conditions to produce 5-bromo-2-chlorobenzoate, another important intermediate. google.com The subsequent acidification of the benzoate (B1203000) salt yields 5-bromo-2-chlorobenzoic acid. google.comscribd.com
Another approach to a related derivative, 5-bromo-2-chlorobenzoic acid, involves the bromination of 2-chlorobenzoic acid using N-bromosuccinimide in the presence of concentrated sulfuric acid. chemicalbook.com The crude product can be purified by crystallization from a methanol-water mixture to yield the desired product with high purity. chemicalbook.com
| Starting Material | Reagents | Product | Yield | Purity | Reference |
| 2-Chlorobenzonitrile | Brominating agent | 5-Bromo-2-chlorobenzonitrile | 85.9% | 99.90% | google.comscribd.com |
| 2-Chlorobenzoic acid | N-bromosuccinimide, H₂SO₄ | 5-Bromo-2-chlorobenzoic acid | 85.0% | - | chemicalbook.com |
Routes to 2-Amino-5-bromobenzonitrile (B185297) Analogues as Building Blocks
2-Amino-5-bromobenzonitrile is another crucial building block for various heterocyclic compounds and serves as a precursor for other functionalized benzonitriles. guidechem.comglpbio.comchemdad.com One synthetic route involves the bromination of 2-aminobenzonitrile. guidechem.com In one method, a mixture of ammonium (B1175870) bromide and hydrogen peroxide in acetic acid is used to brominate 2-aminobenzonitrile, resulting in a high yield of the desired product. guidechem.com Another approach utilizes ortho-xylene bis(triethylammonium tribromide) in acetonitrile (B52724) to achieve the bromination at room temperature. guidechem.com A patent describes a method where bromine in methylene (B1212753) chloride is added to a solution of anthranilonitrile (2-aminobenzonitrile) in a mixture of acetic acid and methylene chloride. google.com
These 2-amino-5-bromobenzonitrile analogues are versatile intermediates. guidechem.com The amino group can be further modified, for instance, through diazotization reactions, while the bromine atom can participate in cross-coupling reactions. guidechem.com
| Starting Material | Reagents | Product | Yield | Reference |
| 2-Aminobenzonitrile | NH₄Br, H₂O₂ | 2-Amino-5-bromobenzonitrile | 97% | guidechem.com |
| 2-Aminobenzonitrile | ortho-Xylene bis(triethylammonium tribromide) | 2-Amino-5-bromobenzonitrile | - | guidechem.com |
| Anthranilonitrile | Br₂, CH₂Cl₂, CH₃COOH | 2-Amino-5-bromobenzonitrile | - | google.com |
Strategies for 2-Bromo-5-fluorobenzonitrile and Other Dihalogenated Benzonitrile Scaffolds
2-Bromo-5-fluorobenzonitrile is another important dihalogenated benzonitrile intermediate. chemicalbook.com A common synthetic strategy is the bromination of 3-fluorobenzonitrile. sigmaaldrich.com Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be used for this transformation. chemicalbook.comsigmaaldrich.com
An alternative multi-step synthesis starts from o-fluoro-benzoyl chloride. google.com This process involves amidation with ammonia (B1221849) to form o-fluorobenzamide, followed by dehydration with a reagent like thionyl chloride or phosphorus oxychloride to yield o-fluorobenzonitrile. google.com The final step is the bromination using dibromohydantoin in sulfuric acid to give 5-bromo-2-fluorobenzonitrile. google.com The dihalogenated nature of this compound allows for selective reactions, with the fluoride (B91410) being susceptible to nucleophilic aromatic substitution and the bromide participating in palladium-catalyzed coupling reactions. ossila.com
| Starting Material | Key Reagents | Product | Yield | Reference |
| 3-Fluorobenzonitrile | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 2-Bromo-5-fluorobenzonitrile | - | chemicalbook.comsigmaaldrich.com |
| o-Fluoro-benzoyl chloride | NH₃, SOCl₂ or POCl₃, Dibromohydantoin | 5-Bromo-2-fluorobenzonitrile | - | google.com |
Introduction of the Benzylthio Moiety
Once the desired halogenated benzonitrile precursor is obtained, the next critical step is the introduction of the benzylthio group to form the final product, this compound. This is typically achieved through either nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Strategies for Thioether Formation
Nucleophilic aromatic substitution (SNA_r) is a primary method for forming the C-S bond in the synthesis of this compound. masterorganicchemistry.compressbooks.pub In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups, such as a nitrile group, on the aromatic ring facilitates this reaction. masterorganicchemistry.comlibretexts.org
For the synthesis of this compound, a halogenated benzonitrile, such as 5-bromo-2-chlorobenzonitrile or 2-bromo-5-fluorobenzonitrile, would be reacted with benzyl (B1604629) mercaptan (phenylmethanethiol) in the presence of a base. The base deprotonates the thiol to form a thiolate anion, which then acts as the nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. libretexts.orglibretexts.org The rate of reaction is influenced by the nature of the leaving group and the position of the electron-withdrawing substituents. masterorganicchemistry.compressbooks.pub
Transition Metal-Catalyzed Cross-Coupling Reactions for C-S Bond Formation
Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds, offering an alternative to traditional methods. rsc.orgnih.gov These reactions often proceed under milder conditions and with greater functional group tolerance. rsc.org Palladium and copper are the most commonly used metals for catalyzing these transformations. rsc.orgnih.gov
In the context of synthesizing this compound, a palladium-catalyzed coupling of a halogenated benzonitrile (e.g., 2-bromo-5-chlorobenzonitrile) with benzyl mercaptan could be employed. These reactions typically involve a palladium catalyst, a suitable ligand, and a base. researchgate.netrsc.org The catalytic cycle generally involves oxidative addition of the aryl halide to the palladium complex, followed by reaction with the thiolate, and finally reductive elimination to yield the aryl thioether and regenerate the catalyst. The development of advanced catalytic systems has focused on improving efficiency, reducing catalyst loading, and enhancing selectivity. nih.gov
| Reaction Type | Key Components | General Mechanism | Reference |
| Nucleophilic Aromatic Substitution | Halogenated benzonitrile, Benzyl mercaptan, Base | Addition-elimination via Meisenheimer complex | masterorganicchemistry.compressbooks.publibretexts.org |
| Transition Metal-Catalyzed Cross-Coupling | Halogenated benzonitrile, Benzyl mercaptan, Palladium or Copper catalyst, Ligand, Base | Oxidative addition, Transmetalation/Reaction with thiolate, Reductive elimination | rsc.orgnih.govrsc.org |
Palladium-Catalyzed Approaches in Thioetherification
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of synthesizing aryl thioethers, these methods have been developed to overcome the limitations of earlier techniques, which often required harsh reaction conditions. nih.gov
The coupling of aryl halides, such as bromides and iodides, with thiols is a common strategy. Research has shown that palladium complexes with specific ligands, such as the bisphosphine ligand CyPF-tBu, can catalyze these reactions with high efficiency and broad functional group tolerance. nih.gov These catalyst systems can achieve high turnover numbers, making them more practical for synthesizing complex molecules. nih.gov The general order of reactivity for these palladium-catalyzed thioetherification reactions is ArI > ArBr > ArCl. nih.gov This is in contrast to palladium-catalyzed amination reactions where the reactivity order is often different. nih.gov
A notable advancement in this area is the use of cooperative catalysis, where multiple catalytic species work in concert to achieve a desired transformation. For instance, a palladium/norbornene/copper cooperative catalysis system has been developed for the synthesis of 2-(arylthio)aryl ketones from aryl halides and thioesters, which involves the cleavage of a C(O)-S bond. acs.orgconnectedpapers.com While not a direct synthesis of this compound, this methodology highlights the potential of palladium catalysis in forming C-S bonds in related structures.
| Catalyst System | Reactants | Key Features |
| Pd(OAc)2 / CyPF-tBu | Aryl bromides/iodides and thiols | High efficiency, broad functional group tolerance, high turnover numbers. nih.gov |
| Pd/Norbornene/Cu | Aryl halides and thioesters | Cooperative catalysis, cleavage of C(O)-S bond. acs.orgconnectedpapers.com |
Mechanistic Aspects of Photo-induced Thioetherification
Visible-light-mediated photoredox catalysis has emerged as a powerful and sustainable approach for forming chemical bonds under mild conditions. acs.org These reactions often proceed through the generation of radical intermediates via single electron transfer (SET) processes. acs.org
One prominent mechanism in photo-induced thioetherification involves the formation of an electron donor-acceptor (EDA) complex between an aryl halide (the acceptor) and a thiolate anion (the donor). nih.govacs.org Upon photoexcitation, this complex undergoes an SET to generate an aryl radical and a thiyl radical, which then combine to form the desired thioether. nih.govacs.org This method is particularly advantageous as it can be performed without the need for transition metals or external photocatalysts, and often under open-to-air conditions. nih.govresearchgate.net
Recent studies have demonstrated the effectiveness of this EDA strategy for the thioesterification of acceptor-substituted aryl iodides and bromides with potassium thiocarboxylates under white light irradiation. acs.org Mechanistic investigations, including electron paramagnetic resonance (EPR) spin-trapping experiments, have confirmed the radical nature of these reactions. researchgate.net Furthermore, the use of hypervalent alkylsilicates as precursors for alkyl radicals, which can then abstract a hydrogen atom from a thiol to generate a thiyl radical, has expanded the scope of photoredox/nickel dual catalysis for thioetherification. acs.org
Another approach involves the direct photo-induced C-S radical cross-coupling of aryl iodides and disulfides. frontiersin.org Under UV light irradiation, the disulfide bond undergoes homolysis to produce sulfur radicals, while the aryl iodide is cleaved to form an aryl radical, which then couple to form the aryl sulfide. frontiersin.org
Optimization of Reaction Conditions and Reagent Selection for Selective Thioetherification
The successful synthesis of this compound hinges on the careful optimization of reaction conditions to ensure high yield and selectivity. This involves a systematic evaluation of various parameters, including the choice of catalyst, base, solvent, temperature, and reaction time. researchgate.netscielo.br
For palladium-catalyzed reactions, the selection of the appropriate ligand is crucial. Ligands can influence the stability and reactivity of the palladium catalyst, thereby affecting the efficiency of the cross-coupling process. nih.gov Similarly, in photo-induced reactions, the choice of light source, photocatalyst (if any), and solvent can significantly impact the reaction outcome. researchgate.net For instance, in photoinduced thioetherification via EDA complex formation, solvents can influence the formation and stability of the complex. researchgate.net
The use of design of experiments (DoE) and high-throughput experimentation (HTE) can accelerate the optimization process. nih.gov More recently, machine learning algorithms, such as Bayesian optimization and graph neural networks, are being employed to guide the selection of optimal reaction conditions, leading to faster and more efficient discovery of high-yield syntheses. nih.govbeilstein-journals.org These computational tools can analyze large datasets of chemical reactions to predict suitable conditions for novel transformations. nih.govbeilstein-journals.org
| Parameter | Influence on Thioetherification |
| Catalyst/Ligand | Affects reaction rate, yield, and functional group tolerance in palladium-catalyzed reactions. nih.gov |
| Base | Crucial for deprotonating the thiol and facilitating the catalytic cycle. researchgate.net |
| Solvent | Can influence the solubility of reactants and the stability of intermediates, such as EDA complexes. researchgate.netscielo.br |
| Temperature | Affects reaction kinetics and selectivity. scielo.br |
| Light Source | In photo-induced reactions, the wavelength and intensity of light are critical for initiating the photochemical process. researchgate.net |
Strategic Functional Group Interconversions Pre- and Post-Benzylthio Introduction
The strategic manipulation of functional groups is a key aspect of multi-step organic synthesis. In the context of this compound, the nitrile and bromine functionalities offer opportunities for further chemical transformations, either before or after the introduction of the benzylthio group.
Transformation of the Nitrile Group in Substituted Benzonitriles
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. researchgate.netchemistrysteps.com This versatility makes it a valuable synthetic handle.
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. chemistrysteps.com This transformation proceeds through an intermediate amide. chemistrysteps.com For example, various benzonitriles can be efficiently hydrated to their corresponding benzamides using sodium hydroxide (B78521) in isopropanol. oatext.com
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce nitriles to aldehydes. libretexts.org
Organometallic Addition: Grignard reagents and organolithium reagents can add to the electrophilic carbon of a nitrile to form ketones after an aqueous work-up. chemistrysteps.comlibretexts.org
Cycloaddition: Nitriles can undergo [3+2] cycloaddition reactions with azides to form tetrazoles, which are important heterocyclic compounds in medicinal chemistry. thieme-connect.comthieme-connect.com
These transformations can be performed on a substituted benzonitrile precursor before the thioetherification step, or on the final this compound product, depending on the desired final molecule and the compatibility of the functional groups with the reaction conditions.
| Transformation | Reagents | Product |
| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid |
| Reduction (to amine) | LiAlH₄ | Primary Amine |
| Reduction (to aldehyde) | DIBAL-H | Aldehyde |
| Grignard Addition | R-MgX, then H₂O | Ketone |
| Cycloaddition | NaN₃ | Tetrazole |
Regioselective Manipulation of the Bromine Atom
The bromine atom on the aromatic ring of this compound serves as a valuable point for further functionalization, particularly through cross-coupling reactions or metal-halogen exchange. The regioselective manipulation of bromine atoms in polyhalogenated aromatic compounds is a significant challenge in organic synthesis. nih.govresearchgate.net
One powerful technique for regioselective functionalization is the bromine/magnesium exchange. Using specific bimetallic reagents, such as sBu₂Mg·2LiOR, it is possible to achieve efficient and regioselective Br/Mg exchange on polyhalogenated arenes under mild conditions. researchgate.netnih.gov The resulting organomagnesium species can then be reacted with a variety of electrophiles to introduce new functional groups. researchgate.netnih.gov The regioselectivity of this exchange can often be tuned by the addition of Lewis donor additives like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA). researchgate.netnih.gov
For polyhalogenated biaryls, a metal-free, one-pot approach for regioselective dihalogenation has been developed using cyclic biaryl hypervalent bromine and chlorine substrates as masked arynes. nih.govrsc.org This method allows for the synthesis of a wide variety of polyhalogenated biaryls under mild conditions. nih.govrsc.org
These strategies for regioselective manipulation of bromine atoms are crucial for the synthesis of complex derivatives of this compound, enabling the introduction of additional substituents at specific positions on the aromatic ring.
Reactivity and Advanced Chemical Transformations of 2 Benzylthio 5 Bromobenzonitrile
Reactions Involving the Nitrile Group
The nitrile group of 2-(benzylthio)-5-bromobenzonitrile is a key functional group that can participate in various reactions to form new carbon-nitrogen bonds and other derivatives.
Cycloaddition Reactions for the Formation of Nitrogen-Rich Heterocycles (e.g., Tetrazoles)
The [3+2] cycloaddition reaction of the nitrile group with azides is a common method for the synthesis of tetrazoles, which are important nitrogen-rich heterocyclic compounds. thieme-connect.com Tetrazoles are recognized as bioisosteric replacements for carboxylic acids in medicinal chemistry. thieme-connect.comnih.gov The synthesis of 5-substituted 1H-tetrazoles from nitriles can be achieved using various reagents and catalysts. thieme-connect.com For instance, the reaction of nitriles with sodium azide (B81097) can be promoted by a variety of catalysts, including zinc oxide, copper-iron nanoparticles, and various metal salts. thieme-connect.com In one documented synthesis, 2-(benzylthio)-3-bromo-6-iodophenyl)-1H-tetrazole was synthesized, demonstrating the viability of forming a tetrazole ring from a related benzonitrile (B105546) derivative. figshare.com The reaction conditions for these cycloadditions can vary, with some methods employing microwave irradiation to accelerate the reaction. thieme-connect.com
The general mechanism for tetrazole formation involves the activation of the nitrile group, making it more susceptible to nucleophilic attack by the azide. thieme-connect.com The choice of catalyst and reaction conditions can influence the reaction's efficiency and yield. thieme-connect.com
Table 1: Examples of Catalysts for Tetrazole Synthesis from Nitriles
| Catalyst | Reaction Conditions | Yield Range | Reference |
| Nanocrystalline ZnO | Varies | Varies | thieme-connect.com |
| CuFe2O4 Nanoparticles | Varies | Varies | thieme-connect.com |
| Ceric Ammonium (B1175870) Nitrate | DMF, 110°C, 6 hours | 82-99% | thieme-connect.com |
| Scandium Triflate | i-PrOH/water, MW, 160°C, 1 hour | 25-100% | thieme-connect.comthieme-connect.com |
| SnCl2-nano-SiO2 | Varies | 82-98% | thieme-connect.com |
Hydrolysis, Reduction, and Other Nitrile Derivatizations
The nitrile group can be hydrolyzed to a carboxylic acid, typically under acidic or basic conditions. For example, hydrolysis using aqueous hydroxide (B78521) can proceed through a cyanohydrin intermediate. ethernet.edu.et
Reduction of the nitrile group can lead to the formation of a primary amine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov
Reactions Involving the Aromatic Bromine Atom
The bromine atom on the benzene (B151609) ring is a versatile handle for introducing a wide range of substituents through cross-coupling and other reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or its ester, to form a new carbon-carbon bond. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.org The general reactivity order for the halide is R2–I > R2–OTf > R2–Br ≫ R2–Cl. wikipedia.org A variety of palladium catalysts and ligands can be used, and the reaction conditions can be optimized for specific substrates. researchgate.netnih.gov For instance, a study on the Suzuki cross-coupling of 2-bromobenzonitrile (B47965) with phenylboronic acid reported a moderate yield of 57% using a specific palladium/imidazolinium chloride catalyst system. researchgate.net
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orgresearchgate.net This method is highly effective for forming sp2-sp carbon-carbon bonds. semanticscholar.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org The choice of palladium catalyst, such as PdCl2(PPh3)2, and reaction conditions are crucial for achieving high yields. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. libretexts.orgacsgcipr.org This method is widely used for the synthesis of arylamines and is advantageous due to its broad substrate scope and mild reaction conditions. acsgcipr.orgsnnu.edu.cn The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, and finally reductive elimination to give the desired arylamine. libretexts.org Various ligands, such as bulky biaryl phosphines, have been developed to facilitate the amination of a wide range of amines and aryl halides. libretexts.orgnih.gov
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Reagents | Bond Formed | Reference |
| Suzuki | Organoboron (e.g., R-B(OH)2) | Pd catalyst, Base | C-C | wikipedia.org |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) salt (optional), Base | C-C (sp2-sp) | organic-chemistry.orgresearchgate.net |
| Buchwald-Hartwig | Amine (e.g., R-NH2) | Pd catalyst, Ligand, Base | C-N | libretexts.orgacsgcipr.org |
Alternative Nucleophilic Displacement and Metalation Reactions
While palladium-catalyzed reactions are prevalent, other methods can be employed to functionalize the bromine-substituted position. Nucleophilic aromatic substitution (SNAr) can occur with highly activated substrates, but it is generally less common for aryl bromides compared to palladium-catalyzed methods.
Metalation reactions, such as lithium-halogen exchange, can be used to generate an organometallic species from the aryl bromide. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.
Reactivity of the Benzylthio Moiety
The benzylthio group, while often stable, can also participate in chemical transformations.
The sulfur atom in the benzylthio group can be oxidized to a sulfoxide (B87167) or a sulfone. This transformation can be achieved using various oxidizing agents. Avoiding such oxidation is sometimes a key consideration in synthetic design. researchgate.net
The benzyl (B1604629) group can be cleaved under certain conditions, such as reductive cleavage or through the use of specific reagents. For example, benzylic zinc reagents can be prepared and used in subsequent coupling reactions. scribd.com Additionally, studies have shown that benzylic positions can undergo hydrogen-deuterium exchange catalyzed by palladium on carbon. researchgate.net
Sulfur-Mediated Transformations and Derivatizations
The sulfur atom in the benzylthio group is a key handle for a range of chemical modifications. The thioether linkage can be cleaved or can participate in reactions that form new carbon-sulfur or heteroatom-sulfur bonds.
One important transformation is the thiolation of aryl nitriles . While methods for the direct conversion of an aryl cyanide to a thioether using an organic thiol are not widely reported, nickel-catalyzed processes have shown promise in this area. ethz.ch These reactions often require specific ligands, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), and a base like potassium tert-butoxide to proceed efficiently. ethz.ch Such a methodology could potentially be applied in reverse to cleave the benzylthio group or to exchange it with other sulfur-based functionalities.
The sulfur atom can also act as a nucleophile or be activated to participate in cyclization reactions. For instance, elemental sulfur can mediate the formation of 2-substituted benzothiazoles from 2-aminobenzenethiols and arylacetylenes or styrenes under metal-free conditions. rsc.org While this compound does not possess an amino group for direct intramolecular cyclization into a benzothiazole, this highlights the utility of sulfur in mediating the formation of heterocyclic systems.
Furthermore, the thioether moiety can be involved in Pummerer-type reactions. In these reactions, a sulfoxide derived from the thioether is treated with an activating agent, leading to the formation of a thionium (B1214772) ion intermediate that can be trapped by nucleophiles. nih.gov This allows for the functionalization of the carbon atom adjacent to the sulfur.
| Reaction Type | Reagents & Conditions | Potential Product(s) | Reference |
| Nickel-Catalyzed Thiolation (Reverse) | Ni catalyst, dcype, KOtBu | 2-mercapto-5-bromobenzonitrile | ethz.ch |
| Pummerer Reaction | Oxidation (e.g., m-CPBA), Ac₂O | α-acyloxy thioether derivative | nih.gov |
| Sulfur-Mediated Cyclization (with appropriate precursors) | Elemental Sulfur | Heterocyclic compounds | rsc.org |
Oxidative Transformations of the Thioether Linkage
The thioether linkage in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations can significantly alter the electronic properties and reactivity of the molecule.
The oxidation of thioethers is a common and well-studied reaction. A variety of oxidizing agents can be employed, with the choice of reagent determining whether the reaction stops at the sulfoxide or proceeds to the sulfone. Common oxidants include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and hypochlorite (B82951) (e.g., NaOCl). nih.govacs.org
Kinetic studies on the oxidation of aryl thioethers have shown that the reaction rates are influenced by the electronic nature of the substituents on the aromatic ring. nih.gov The presence of an electron-withdrawing cyano group on the benzonitrile ring would be expected to decrease the rate of oxidation compared to an unsubstituted thioanisole. nih.gov
The oxidation of thioethers to sulfoxides and sulfones is not merely a simple functional group transformation. These oxidized species can serve as intermediates for further synthetic manipulations. For example, sulfoxides can undergo Pummerer reactions, as mentioned earlier. nih.gov Sulfones are valuable functional groups in their own right and can participate in a variety of carbon-carbon bond-forming reactions.
| Oxidizing Agent | Product | Typical Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide/Sulfone | Near-physiological pH | nih.govacs.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide/Sulfone | Inert solvent (e.g., CH₂Cl₂) | nih.gov |
| Sodium Hypochlorite (NaOCl) | Sulfoxide/Sulfone | Aqueous solution | nih.govacs.org |
Multi-Component and Domino Reaction Protocols Utilizing the Compound
The presence of multiple reactive sites—the nitrile group, the bromo substituent, and the thioether—makes this compound an attractive substrate for multi-component reactions (MCRs) and domino reaction sequences. beilstein-journals.org MCRs allow for the rapid construction of complex molecular architectures from three or more starting materials in a single synthetic operation. nih.govrug.nl
The nitrile group can participate in various MCRs. For example, it can undergo [3+2] cycloaddition reactions with azides to form tetrazoles. thieme-connect.com The bromine atom can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, which can be integrated into MCR or domino sequences.
A plausible domino reaction could involve an initial cross-coupling reaction at the bromine position, followed by a subsequent transformation involving the nitrile or thioether group. For instance, a Suzuki coupling to introduce an aryl group could be followed by an intramolecular cyclization involving the nitrile, potentially leading to fused heterocyclic systems.
While specific MCRs or domino reactions involving this compound are not extensively documented, the reactivity of its constituent functional groups suggests a wide range of possibilities. For example, reactions involving in situ-generated benzylidenemalononitrile (B1330407) derivatives in the presence of various nucleophiles have been shown to produce diverse heterocyclic and carbocyclic structures. rsc.org
Chemo- and Regioselectivity in Complex Reaction Systems
In reactions where multiple reactive sites can compete, the chemo- and regioselectivity become critical aspects. The electronic properties of the substituents on the benzonitrile ring play a crucial role in directing the outcome of these reactions.
The bromine atom is at the 5-position, while the benzylthio group is at the 2-position. The cyano group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. acs.org The thioether group is generally considered a weak ortho-, para-director in electrophilic aromatic substitution. acs.org
In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the cyano group activates the ring, particularly at the ortho and para positions. However, the bromine at the 5-position is not in a highly activated position for direct nucleophilic substitution.
In transition metal-catalyzed cross-coupling reactions, the reactivity of the C-Br bond is typically high, allowing for selective functionalization at this position. For instance, nickel-catalyzed cross-coupling reactions have been shown to be highly effective for aryl bromides. acs.org
The regioselectivity of reactions involving the nitrile group, such as cycloadditions, can also be influenced by the other substituents on the ring. researchgate.net The electronic environment created by the bromo and benzylthio groups will affect the frontier molecular orbitals of the nitrile, thereby influencing its reactivity and the regiochemical outcome of the cycloaddition. mdpi.com
Advanced Spectroscopic and Mechanistic Investigations of 2 Benzylthio 5 Bromobenzonitrile Derivatives
Methodologies for Advanced Spectroscopic Characterization of Reaction Products
The unambiguous identification and characterization of 2-(Benzylthio)-5-bromobenzonitrile and its derivatives formed in chemical reactions rely on a combination of modern spectroscopic techniques. High-resolution nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) collectively provide a comprehensive profile of the molecule's structure, functional groups, and molecular weight.
High-resolution NMR spectroscopy is an indispensable tool for the precise determination of molecular structure. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed connectivity map of the molecule can be constructed. Two-dimensional NMR techniques, such as COSY and HSQC, can further confirm the assignments of protons and their attached carbons. researchgate.net
For this compound, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the benzyl (B1604629) group and the substituted benzonitrile (B105546) ring. The diastereotopic nature of the methylene (B1212753) protons in the benzylthio group, arising from the molecule's asymmetry, can sometimes lead to distinct signals, providing further structural insight. researchgate.net
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Methylene (-CH₂-) | ~ 4.2 - 4.5 | Singlet (s) |
| Benzyl Aromatic (C₆H₅) | ~ 7.2 - 7.4 | Multiplet (m) |
| Benzonitrile Aromatic (H3, H4, H6) | ~ 7.4 - 7.8 | Multiplet (m) or Doublets (d) |
Predicted values are based on typical chemical shifts for similar structural motifs. researchgate.net
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Methylene (-CH₂-) | ~ 35 - 40 |
| Nitrile (-C≡N) | ~ 117 - 119 |
| C-Br | ~ 118 - 122 |
| Aromatic C-H | ~ 127 - 135 |
| Aromatic Quaternary (C-S, C-CN, C-benzyl) | ~ 125 - 145 |
Predicted values are based on typical chemical shifts for similar structural motifs. rsc.orgchemicalbook.com
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is highly effective for identifying the presence of specific functional groups, each of which has a characteristic absorption frequency. uhcl.edu For this compound, IR spectroscopy can confirm the presence of the nitrile group (C≡N), aromatic rings (C=C and C-H), and the aliphatic C-H bonds of the methylene bridge. The C≡N stretch is particularly strong and sharp, appearing in a relatively uncluttered region of the spectrum, making it an excellent diagnostic peak. orientjchem.orgorgchemboulder.com
Predicted IR Absorption Frequencies for this compound
| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |
| Nitrile | C≡N stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium |
| Aromatic C=C | C=C stretch | 1400 - 1600 | Medium to Weak |
| Aromatic C-H Bend | C-H bend (oop) | 675 - 900 | Strong |
Predicted values are based on standard IR correlation tables. uhcl.eduorientjchem.orgorgchemboulder.com
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. savemyexams.com For this compound (C₁₄H₁₀BrNS), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be an [M+2] peak of nearly equal intensity, which is the characteristic isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). researchgate.net
The fragmentation pattern provides further structural evidence. A common and prominent fragmentation pathway for benzylthio compounds is the cleavage of the benzylic C-S bond, leading to the formation of a highly stable benzyl or tropylium (B1234903) cation at m/z 91. libretexts.org
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Formula | Predicted m/z | Notes |
| Molecular Ion | [C₁₄H₁₀BrNS]⁺ | 303/305 | M⁺ and M+2 peaks due to Br isotopes |
| Tropylium Cation | [C₇H₇]⁺ | 91 | Often the base peak |
| Bromothiophenol Cation | [C₇H₄BrS]⁺ | 215/217 | Resulting from cleavage of the CH₂-S bond |
| Phenyl Cation | [C₆H₅]⁺ | 77 | From fragmentation of the benzyl group |
Predicted values are based on common fragmentation patterns of aromatic thioethers and halogenated compounds. savemyexams.comlibretexts.org
Computational and Theoretical Chemistry Studies
Alongside experimental techniques, computational chemistry provides profound insights into the behavior of molecules. Density Functional Theory (DFT) has emerged as a robust method for investigating reaction mechanisms and electronic properties that are often difficult to probe experimentally.
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. By computing the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed. nih.gov For the synthesis of this compound, which could be formed via a nucleophilic aromatic substitution reaction between a dibromo-benzonitrile precursor and a benzylthiolate, DFT can be used to:
Model the geometry of the transition state.
Calculate the activation energy, thereby predicting the reaction kinetics.
Compare different possible pathways to determine the most energetically favorable route.
These theoretical investigations help rationalize experimental observations, such as regioselectivity, and guide the optimization of reaction conditions. acs.org
The electronic structure of a molecule governs its chemical reactivity. DFT calculations can provide detailed information about the distribution of electrons within this compound.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. unibo.it For this molecule, the HOMO is expected to be localized on the electron-rich sulfur atom and benzyl ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient bromobenzonitrile ring, the site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties. oup.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution by calculating the natural atomic charges on each atom. researchgate.net This allows for the identification of the most electron-rich and electron-poor sites, offering a quantitative basis for predicting regioselectivity in chemical reactions. It can also reveal stabilizing interactions within the molecule, such as hyperconjugation.
These computational approaches provide a powerful predictive framework for understanding and exploiting the chemical properties of this compound and its derivatives. unibo.itpku.edu.cn
Conformational Analysis and Stereochemical Considerations of Derivatives
Conformational Analysis:
The conformational preferences of diaryl thioethers are a balance of steric hindrance and electronic effects. The molecule likely adopts a non-planar, twisted conformation to minimize steric repulsion between the ortho-substituent (the cyano group) and the benzyl group. The rotational barrier around the aryl-sulfur bond in simple diaryl sulfides is relatively low, suggesting that multiple conformations may exist in equilibrium at room temperature. mdpi.com
For the benzyl-sulfur bond, rotation of the phenyl ring is also a key conformational factor. High-accuracy quantum chemical calculations on benzyl cations, radicals, and anions have shown that the barrier to rotation of the CH₂ group is significant, indicating a degree of rigidity. nih.gov While the thioether is neutral, these findings suggest that the electronic interplay between the sulfur lone pairs and the benzyl group's π-system influences the rotational barrier.
Table 1: Calculated Rotational Barriers for Benzyl Systems (Analogous Systems)
| Species | Rotational Barrier (kcal/mol) |
| Benzyl Cation | 45 |
| Benzyl Radical | 11 |
| Benzyl Anion | 24 |
| Source: Adapted from high-accuracy quantum chemical calculations. nih.gov This data for charged and radical species illustrates the electronic influence on the rotational barrier of the benzyl group. |
Stereochemical Considerations:
Stereochemistry in derivatives of this compound could arise from several sources:
Chirality at Sulfur: Oxidation of the thioether to a sulfoxide (B87167) would create a chiral center at the sulfur atom. The synthesis of chiral sulfoxides is a well-established field, often involving asymmetric oxidation of the parent sulfide. acs.org
Chirality at the Benzylic Carbon: Substitution at the benzylic methylene (CH₂) group could introduce a stereocenter. For instance, the synthesis of tertiary thiols and thioethers can be achieved through stereospecific nucleophilic substitution reactions. beilstein-journals.orgnih.gov
Atropisomerism: If bulky substituents were introduced at the ortho positions of both aromatic rings, rotation around the C-S bonds could be sufficiently hindered to allow for the isolation of stable atropisomers.
The stereochemical outcome of reactions involving derivatives of this compound would be highly dependent on the reaction mechanism. For example, Sₙ2 reactions at a chiral center would proceed with an inversion of configuration. rsc.org
In Situ Spectroscopic Monitoring for Kinetic and Mechanistic Insights
In situ spectroscopic techniques are powerful tools for studying reaction kinetics and elucidating mechanisms by observing the reaction mixture as it evolves over time without the need for sampling and quenching.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can be used to monitor reactions involving this compound. For instance, in a reaction involving the cleavage of the benzylthioether, the disappearance of the characteristic benzylic proton signal (a singlet typically around 4.0-4.5 ppm) and the appearance of new signals corresponding to the products could be tracked over time. ed.ac.uk In situ NMR is particularly useful for identifying transient intermediates and determining reaction orders. researchgate.net The progress of thiol-ene coupling reactions, for example, has been successfully monitored using in situ UV illumination NMR spectroscopy. nih.govrsc.orgresearchgate.net
Infrared (IR) Spectroscopy:
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is another valuable technique for in situ monitoring, especially for reactions in solution. researchgate.net For this compound, the strong, sharp nitrile (C≡N) stretching vibration (typically around 2220-2240 cm⁻¹) is an excellent spectroscopic handle. acs.orgbohrium.com Any reaction that consumes or transforms the nitrile group would lead to a decrease in the intensity of this band, allowing for real-time kinetic analysis. Similarly, changes in the C-S stretching region or the aromatic C-H bending patterns can provide mechanistic information.
Table 2: Potential In Situ Spectroscopic Probes for Reactions of this compound
| Spectroscopic Technique | Functional Group/Proton | Typical Chemical Shift/Wavenumber | Application |
| ¹H NMR | Benzylic protons (-CH₂-) | ~4.0-4.5 ppm | Monitoring C-S bond cleavage/formation |
| ¹³C NMR | Nitrile carbon (-C≡N) | ~115-120 ppm | Following reactions at the nitrile group |
| ATR-FTIR | Nitrile stretch (-C≡N) | ~2220-2240 cm⁻¹ | Kinetic analysis of nitrile reactions |
| ATR-FTIR | C-S stretch | ~600-800 cm⁻¹ | Studying thioether transformations |
Hydrogen-Deuterium Exchange Studies on Related Benzylthio-Containing Heterocycles
Hydrogen-deuterium (H-D) exchange studies provide valuable information about the acidity of C-H bonds and the mechanisms of electrophilic and nucleophilic substitution reactions. While no specific H-D exchange studies on this compound are available, we can infer its likely behavior from studies on related compounds.
In general, aromatic protons can undergo H-D exchange under acidic conditions, with the rate of exchange being influenced by the electronic nature of the substituents. aklectures.com For this compound, the protons on the bromobenzonitrile ring would exchange, with their relative rates depending on the directing effects of the bromo, cyano, and benzylthio groups.
More interestingly, the benzylic protons are also susceptible to H-D exchange under certain conditions. For example, alkyl-substituted benzenes can undergo H-D exchange at the benzylic position when catalyzed by palladium on carbon (Pd/C) in D₂O under a hydrogen atmosphere. nih.gov The ease of exchange at the benzylic position is influenced by the substitution pattern on the aromatic ring. cdnsciencepub.com
Base-catalyzed H-D exchange is also possible. While the aromatic protons are generally unreactive under basic conditions unless activated by strongly electron-withdrawing groups, the benzylic protons could potentially be exchanged using a strong base.
Table 3: Expected Reactivity in H-D Exchange for this compound
| Proton Site | Probable Condition for Exchange | Rationale |
| Aromatic (bromobenzonitrile ring) | Strong acid (e.g., D₂SO₄) | Electrophilic aromatic substitution mechanism. oup.com |
| Aromatic (benzyl ring) | Strong acid (e.g., D₂SO₄) | Electrophilic aromatic substitution mechanism. aklectures.com |
| Benzylic (-CH₂-) | Heterogeneous catalysis (e.g., Pd/C, D₂O, H₂) | Activation of the benzylic C-H bond by the catalyst. nih.gov |
| Benzylic (-CH₂-) | Strong base | Formation of a stabilized benzylic carbanion. |
These types of studies on this compound or its derivatives could provide fundamental insights into its reactivity and electronic structure.
Synthetic Applications of 2 Benzylthio 5 Bromobenzonitrile As a Versatile Building Block
Construction of Diverse Biologically Relevant Heterocyclic Systems
The inherent reactivity of 2-(benzylthio)-5-bromobenzonitrile makes it an excellent substrate for synthesizing a variety of heterocyclic rings. The nitrile group is a direct precursor to five-membered nitrogen-rich rings, the thioether can participate in cyclization reactions to form sulfur-containing heterocycles, and the aryl bromide provides a handle for metal-catalyzed cross-coupling reactions to build more complex fused systems.
The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group, offering similar acidic properties (pKa ≈ 4.5–4.9) and spatial arrangement but with improved metabolic stability and pharmacokinetic profiles. beilstein-journals.orguminho.ptnih.gov The most common and direct method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide (B81097) source, typically sodium azide. beilstein-journals.orgresearchgate.netresearchgate.net
The nitrile functionality of this compound can be readily converted into a 5-substituted tetrazole ring. This transformation is typically catalyzed by a Lewis acid, such as a zinc(II) or tin(IV) salt, which activates the nitrile group towards nucleophilic attack by the azide anion. beilstein-journals.orgCurrent time information in Bangalore, IN. This reaction provides a straightforward route to a tetrazole derivative that retains the benzylthio and bromo substituents for further functionalization. The resulting product serves as a stable analogue of the corresponding benzoic acid, a valuable feature in drug design. Current time information in Bangalore, IN.
Table 1: Synthesis of 5-(2-(Benzylthio)-5-bromophenyl)-1H-tetrazole
| Reactant | Reagents and Conditions | Product |
| This compound | 1. Sodium Azide (NaN₃) 2. Lewis Acid Catalyst (e.g., ZnBr₂, NH₄Cl) 3. Solvent (e.g., DMF, Water) 4. Heat | 5-(2-(Benzylthio)-5-bromophenyl)-1H-tetrazole |
Triazolopyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.netnih.govsemanticscholar.org The synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine core often involves the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dielectrophile, such as a β-diketone or an α,β-unsaturated carbonyl compound. organic-chemistry.org
While not a direct precursor, this compound can be elaborated into intermediates suitable for triazolopyrimidine synthesis. A plausible synthetic strategy involves the initial conversion of the nitrile group. For instance, reaction with hydrazine (B178648) followed by a suitable reagent can generate a 3-substituted-5-amino-1,2,4-triazole. This intermediate, now containing the necessary aminotriazole moiety, can undergo a subsequent condensation and cyclization reaction with a β-ketoester to construct the pyrimidine (B1678525) ring, yielding a highly substituted triazolopyrimidine architecture. The benzylthio and bromo groups are retained throughout this sequence, offering sites for further molecular diversification.
Table 2: Conceptual Pathway to Triazolopyrimidine Analogues
| Starting Material | Key Transformation Steps | Intermediate / Product |
| This compound | 1. Conversion of nitrile to 3-substituted-5-amino-1,2,4-triazole. 2. Cyclocondensation with a β-dicarbonyl compound. | Substituted researchgate.nettriazolo[1,5-a]pyrimidine |
The benzothiophene (B83047) scaffold is a core component of numerous pharmaceuticals and materials with applications in electronics. researchgate.net Several synthetic routes to benzothiophenes rely on the cyclization of ortho-substituted benzene (B151609) derivatives. The Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile or a cyano-ester, is a classic method for forming five-membered rings. A related strategy can be envisioned starting from this compound.
A key step would be the cleavage of the benzyl (B1604629) group to unmask the corresponding thiol, 2-mercapto-5-bromobenzonitrile. This intermediate is primed for cyclization. Reaction of the thiol with an α-halo ketone would produce a thioether intermediate. Subsequent base-mediated intramolecular cyclization, where the enolate attacks the nitrile carbon, would lead directly to a 3-aminobenzothiophene derivative. This method transforms the starting benzonitrile (B105546) into a fused heterocyclic system, with the bromine atom available for subsequent cross-coupling reactions.
Table 3: Proposed Synthesis of Benzothiophene Derivatives
| Step | Reactant | Reagents and Conditions | Product |
| 1 | This compound | Reagent for S-debenzylation (e.g., Na/NH₃) | 2-Mercapto-5-bromobenzonitrile |
| 2 | 2-Mercapto-5-bromobenzonitrile | 1. α-Halo Ketone (R-CO-CH₂-X) 2. Base (e.g., K₂CO₃) | S-Alkylated Intermediate |
| 3 | S-Alkylated Intermediate | Strong Base (e.g., NaH, NaOEt) for intramolecular cyclization | 3-Amino-2-substituted-6-bromobenzothiophene |
Benzoazepines, and more commonly benzodiazepines, are seven-membered heterocyclic systems that are prominent pharmacophores, particularly as central nervous system agents. Their synthesis often involves the condensation of ortho-difunctionalized benzenes, such as o-phenylenediamine, with a suitable three-carbon fragment.
Leveraging this compound as a precursor for a benzoazepine requires a multi-step approach to construct the seven-membered ring. A hypothetical route could involve the modification of both the nitrile and benzylthio groups. For example, the nitrile could be reduced to an aminomethyl group. The benzylthio ether could be cleaved and the resulting thiol functionalized with a two-carbon electrophile bearing a leaving group. Intramolecular nucleophilic substitution between the amine and the electrophilic carbon would then forge the seven-membered ring. While speculative, this pathway illustrates how the existing functional groups can be manipulated to build larger, more complex heterocyclic frameworks.
Table 4: Conceptual Route to a Benzo-fused Thiazepine Derivative
| Step | Transformation | Purpose |
| 1 | Reduction of nitrile (-CN) to aminomethyl (-CH₂NH₂) | Introduce a nucleophilic nitrogen for cyclization. |
| 2 | Cleavage of benzyl group (-SBn) to thiol (-SH) | Unmask the sulfur nucleophile. |
| 3 | Alkylation of thiol with a 1,2-dihaloethane | Introduce a two-carbon linker with an electrophilic site. |
| 4 | Intramolecular Cyclization | Form the seven-membered thiazepine ring. |
The imidazo[2,1-b]thiadiazole scaffold is a fused heterocyclic system known to possess a range of biological properties. A common synthetic pathway to this system involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) with an α-halocarbonyl compound, which forms the fused imidazole (B134444) ring via a Hantzsch-type reaction.
The nitrile group of this compound is an ideal starting point for constructing the required 2-amino-1,3,4-thiadiazole intermediate. The reaction of the nitrile with thiosemicarbazide (B42300) in the presence of a dehydrating agent or under acidic conditions can yield the desired 5-substituted-2-amino-1,3,4-thiadiazole. This intermediate, bearing the 2-(benzylthio)-5-bromophenyl substituent at the 5-position, can then be reacted with a variety of α-haloketones or α-haloesters to generate a library of substituted imidazo[2,1-b]thiadiazole derivatives.
Table 5: Two-Step Synthesis of Imidazo[2,1-b]thiadiazole Derivatives
| Step | Reactant | Reagents and Conditions | Product |
| 1 | This compound | Thiosemicarbazide, Acid (e.g., H₂SO₄) or POCl₃ | 5-(2-(Benzylthio)-5-bromophenyl)-1,3,4-thiadiazol-2-amine |
| 2 | 5-(2-(Benzylthio)-5-bromophenyl)-1,3,4-thiadiazol-2-amine | α-Haloketone (R-CO-CH₂-Br), Ethanol, Reflux | 6-Aryl-2-substituted-imidazo[2,1-b]thiadiazole |
Integration into Complex Multi-Substituted Molecular Architectures
Beyond serving as a platform for building individual heterocyclic rings, this compound is an exemplary building block for integration into larger, multi-substituted molecular architectures. The orthogonal reactivity of its three functional groups allows for a programmed, stepwise synthesis of highly complex molecules.
The aryl bromide is particularly significant, as it provides a reactive handle for modern transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can all be performed at this position to introduce new aryl, alkyl, alkynyl, or amino substituents, respectively. This capability allows the core structure to be connected to other complex fragments.
Simultaneously, the nitrile and benzylthio groups can be carried through these coupling reactions and transformed in later steps, as described in the sections above. For example, a Suzuki coupling could be performed first to build a biaryl system, followed by the conversion of the nitrile to a tetrazole, and finally, oxidation of the thioether to a sulfone to modulate the electronic properties of the molecule. This strategic, multi-directional approach to synthesis underscores the value of this compound as a truly versatile building block for constructing molecules with significant structural complexity.
Table 6: Synthetic Utility of Functional Groups in this compound
| Functional Group | Potential Transformations | Resulting Functionality / Application |
| Aryl Bromide | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Coupling | Introduction of new C-C or C-N bonds; linking to other molecular fragments. |
| Nitrile | [3+2] Cycloaddition with Azide Hydrolysis Reduction | 5-Substituted Tetrazole (Carboxylic Acid Bioisostere) Carboxylic Acid Primary Amine |
| Benzylthio Ether | S-Debenzylation Oxidation | Thiol (Nucleophile) Sulfoxide (B87167), Sulfone (Modulates electronics, H-bond acceptor) |
Role in Ligand Synthesis and Catalyst Development for Organic Transformations
This compound possesses a unique combination of functional groups—a nitrile, a thioether, and a bromo-substituted aromatic ring—that makes it a promising, though not yet widely explored, precursor for the synthesis of novel ligands for catalysis. The strategic positioning of these groups allows for a variety of synthetic modifications to create ligands with tailored electronic and steric properties.
The nitrile group can be a versatile anchor or coordinating group in a ligand. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common coordinating groups in ligand design. The bromo substituent on the phenyl ring is a prime site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. fishersci.co.ukscirp.orgmdpi.com This allows for the introduction of various aryl or alkyl groups, enabling the construction of bidentate or polydentate ligand scaffolds. For example, coupling with an arylboronic acid containing another coordinating group, like a pyridine (B92270) or phosphine, could yield a bidentate ligand.
The benzylthio group can also play a role in ligand design. The sulfur atom itself can act as a soft donor atom, coordinating to transition metals. Furthermore, the benzylic C-S bond can be cleaved under certain conditions, potentially allowing for the in-situ generation of a thiol-containing ligand.
While specific examples of ligands synthesized directly from this compound are not prevalent in the current literature, the principles of ligand synthesis strongly support its potential as a valuable building block. The development of new catalysts often relies on the availability of diverse ligand architectures, and this compound offers a straightforward entry point to novel ligand systems.
Table 1: Potential Ligand Synthesis Strategies from this compound
| Functional Group | Potential Transformation | Resulting Coordinating Group(s) | Potential Ligand Type |
| Nitrile | Hydrolysis | Carboxylic Acid | N,O-donor |
| Nitrile | Reduction | Amine | N-donor |
| Bromo | Suzuki-Miyaura Coupling | Biaryl with coordinating moiety | Bidentate, Polydentate |
| Bromo | Buchwald-Hartwig Amination | Arylamine | N-donor |
| Benzylthio | Direct Coordination | Thioether (S-donor) | S-donor |
| Benzylthio | C-S Bond Cleavage | Thiol | S-donor |
The combination of these transformations could lead to a wide array of ligands with applications in various catalytic organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The specific properties of the resulting metal complexes would depend on the choice of metal and the precise ligand structure derived from this compound.
Application in Photoredox Catalysis and Light-Driven Organic Reactions
The structural features of this compound suggest its potential utility in the rapidly expanding field of photoredox catalysis. nih.gov This area of chemistry utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of organic transformations under mild conditions. beilstein-journals.org
The core aromatic structure, coupled with the thioether and bromo substituents, could allow the molecule to participate in photocatalytic cycles in several ways. While not a traditional photosensitizer, its components are found in molecules that do engage in light-driven reactions. For instance, thioethers are known to be involved in photocatalytic C-S bond formation reactions. rsc.org
The bromo-substituent on the aromatic ring is particularly relevant. Aryl bromides are common substrates in photoredox-mediated cross-coupling reactions. Under photocatalytic conditions, the C-Br bond can be reduced to form an aryl radical, which can then participate in various bond-forming reactions. While this compound itself might not be the primary photocatalyst, it could act as a substrate or a radical precursor in a dual catalytic system. For example, in a system with a suitable photosensitizer, the bromo-substituted ring could be activated by light to participate in C-C, C-N, or C-S bond-forming reactions.
Furthermore, the nitrile functionality can also be a reactive handle in photoredox catalysis. There are examples of photocatalytic reactions involving the transformation of nitriles.
Although direct studies employing this compound in photoredox catalysis are yet to be reported, its constituent functional groups are all active participants in various known light-driven organic reactions. This suggests a fertile ground for future research, exploring its potential as a component in novel photocatalytic systems.
Table 2: Potential Photoredox Reactions Involving this compound Derivatives
| Functional Group | Potential Photoredox Reaction | Role of the Compound | Potential Product Type |
| Bromo | Reductive dehalogenation and cross-coupling | Aryl radical precursor | Biaryls, arylamines, aryl sulfides |
| Benzylthio | C-S bond formation/cleavage | Thioether component | Functionalized thioethers |
| Nitrile | Cycloadditions, reductions | Substrate | Heterocycles, amines |
Utility in Covalent Organic Frameworks (COFs) and Advanced Material Science
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. mdpi.comrsc.orgrice.edu The synthesis of COFs relies on the use of rigid molecular building blocks (monomers) that can be stitched together through strong covalent bonds. unt.edu
This compound possesses key features that make it a highly attractive candidate as a monomer or a precursor to a monomer for the synthesis of COFs. The nitrile group is a particularly useful functionality in COF synthesis. Trimerization of nitrile groups under ionothermal or other conditions is a well-established method for creating triazine-linked COFs, which are known for their high stability.
The aromatic core of the molecule provides the necessary rigidity for the formation of an ordered framework. The bromo-substituent offers a versatile handle for further functionalization or for participation in coupling reactions to form the extended COF structure. For example, a Sonogashira or Suzuki coupling could be employed to link these monomers together.
While the direct use of this compound in a published COF synthesis has not been identified, the structural motifs are highly relevant. For instance, various benzonitrile derivatives are employed as building blocks for COFs. The benzylthio group could introduce sulfur atoms into the COF backbone, potentially leading to materials with interesting electronic or catalytic properties.
The design and synthesis of new COFs is an active area of research, and the exploration of novel building blocks is crucial for the development of materials with tailored properties. nih.gov this compound represents a readily accessible building block with the potential to contribute to the expanding library of COF structures and other advanced materials.
Table 3: Potential of this compound as a COF Building Block
| Feature | Relevance to COF Synthesis | Potential COF Linkage |
| Nitrile Group | Can undergo cyclotrimerization | Triazine |
| Aromatic Core | Provides structural rigidity | - |
| Bromo-substituent | Site for cross-coupling reactions | C-C bonds (e.g., via Suzuki, Sonogashira) |
| Benzylthio Group | Introduces heteroatoms (sulfur) | Thioether linkages within the framework |
Future Research Directions and Unexplored Reactivity Profiles
Development of Novel and Sustainable Synthetic Routes to the Compound and its Derivatives
While traditional methods for synthesizing aryl thioethers often rely on nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, future research should prioritize the development of more sustainable and efficient synthetic protocols. A promising avenue is the use of photochemistry. Organocatalytic, light-driven methods for the synthesis of thioethers from aryl halides and thiols are emerging as powerful, green alternatives. unibo.it The application of such a method to the synthesis of 2-(Benzylthio)-5-bromobenzonitrile could offer a milder, more atom-economical route compared to conventional approaches that may require pre-functionalized starting materials or harsh reaction conditions.
Furthermore, electrochemical methods, which use electricity as a traceless reagent, represent another frontier for sustainable synthesis. researchgate.net Investigating the electrochemical coupling of 2-amino-5-bromobenzonitrile (B185297) with benzylthiol could provide a scalable and environmentally friendly pathway to the target compound and its derivatives, minimizing the use of hazardous oxidants or metal catalysts. researchgate.net
Exploration of Underutilized Reaction Pathways and Functional Group Transformations
The three key functional groups of this compound—nitrile, benzylthio, and bromo—each offer distinct handles for chemical modification, many of which remain unexplored for this specific scaffold.
Nitrile Group Transformation: The nitrile moiety is a versatile precursor to other nitrogen-containing functional groups. A particularly valuable transformation is the [3+2] cycloaddition with an azide (B81097) source to form a tetrazole ring. thieme-connect.comthieme-connect.com 5-Substituted-1H-tetrazoles are widely recognized in medicinal chemistry as bioisosteric replacements for carboxylic acids. thieme-connect.com The conversion of this compound to its corresponding tetrazole derivative could be achieved using various modern catalytic systems, including microwave-assisted protocols that significantly reduce reaction times. thieme-connect.comthieme-connect.com A comparative study of different catalysts could optimize this transformation for yield and purity.
Table 1: Potential Catalytic Systems for Tetrazole Synthesis from Nitriles
| Catalyst System | Solvent | Conditions | Potential Advantage |
|---|---|---|---|
| Scandium triflate | i-PrOH/water | MW, 160 °C | High efficiency for aryl nitriles thieme-connect.com |
| PVA@Cu(II) Schiff base | Water | Room Temp | Environmentally benign, one-pot thieme-connect.com |
| Fe₃O₄ Nanoparticles | - | - | Magnetically recoverable, reusable catalyst thieme-connect.com |
Thioether and Aryl Bromide Moieties: The benzylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, introducing new electronic and steric properties to the molecule. The aryl bromide is an ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions would allow for the late-stage introduction of carbon, nitrogen, oxygen, and phosphorus-based substituents at the 5-position, enabling the rapid generation of a diverse library of derivatives. rsc.org
Advanced Mechanistic Investigations through Synergistic Experimental and Computational Approaches
A deeper understanding of the reactivity of this compound requires a synergistic approach combining experimental studies with computational modeling. Density Functional Theory (DFT) calculations can provide invaluable insights into reaction mechanisms, transition state energies, and the electronic properties of intermediates. researchgate.netresearchgate.net
For instance, in the potential intramolecular cyclization to form benzothiophene (B83047) scaffolds (see Section 6.4), DFT calculations could elucidate the reaction pathway, predict the feasibility of the transformation, and explain the regioselectivity observed. researchgate.net Similarly, for the nitrile-to-tetrazole conversion, computational studies can help in understanding the role of the catalyst in activating the nitrile group for cycloaddition. thieme-connect.com Natural Bond Orbital (NBO) analysis can further clarify charge distribution and orbital interactions, explaining the observed reactivity and guiding the design of more effective catalysts or reaction conditions. researchgate.net
Expansion of Synthetic Utility Towards Novel and Architecturally Diverse Molecular Scaffolds
Beyond simple functional group interconversion, this compound can serve as a linchpin for the synthesis of complex, fused heterocyclic systems. One of the most promising, yet unexplored, pathways is an intramolecular cyclization to form a benzothiophene core. researchgate.net Under appropriate conditions, potentially involving microwave irradiation, the nitrile group could react with the adjacent thioether in a domino reaction sequence to yield a 3-aminobenzothiophene derivative. researchgate.net
This resulting 3-aminobenzothiophene is a highly valuable intermediate in its own right, serving as a scaffold for kinase inhibitors and other biologically active molecules. researchgate.net It can be further elaborated into more complex fused systems, such as benzothieno[3,2-b]pyridines or benzothieno[3,2-d]pyrimidines, through condensation reactions with dicarbonyl compounds or their equivalents. researchgate.net Additionally, the intramolecular Ritter reaction, where a nitrile reacts with an in-situ generated carbocation, presents another strategy to construct fused nitrogen-containing heterocycles from derivatives of the title compound. mdpi.com
Design of Advanced Derivatives for Chemical Biology Probes and Material Applications
The structural features of this compound make it an attractive starting point for designing molecules with specific functions in chemical biology and materials science.
Chemical Biology Probes: By leveraging the transformations described above, derivatives can be designed as targeted probes. The conversion of the nitrile to a tetrazole creates a carboxylic acid isostere, a common motif in drug design. thieme-connect.comthieme-connect.com The synthesis of benzothiophene derivatives opens the door to creating novel libraries of compounds for screening against various biological targets, such as protein kinases, bacteria, and cancer cell lines, where such scaffolds have shown promise. researchgate.net The bromine atom allows for the facile introduction of reporter tags, such as fluorophores or biotin, via cross-coupling, enabling the creation of probes for studying biological processes.
Material Applications: The rigid, aromatic nature of the core scaffold, combined with its potential for elaboration, makes it suitable for the development of novel organic materials. For example, ferrocene-containing derivatives, accessible through reactions involving the nitrile group, have applications in sensors and electro-optical materials. mdpi.com Tetrazole-containing compounds are known to be used in materials science for their high nitrogen content. thieme-connect.comthieme-connect.com Furthermore, incorporating the scaffold into π-conjugated polymers via cross-coupling reactions at the bromide position could lead to new organic semiconductors or light-emitting materials. The development of organoboron or organophosphorus derivatives through palladium-catalyzed cross-coupling could yield materials with interesting photophysical properties. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
